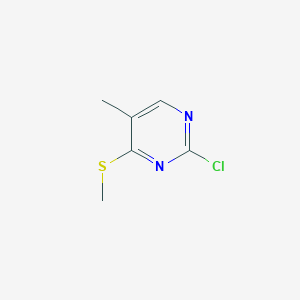

2-Chloro-5-methyl-4-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-4-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYRBQZEBNOILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Chloro 5 Methyl 4 Methylthio Pyrimidine

Strategic Precursor Synthesis for Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine ring is a foundational aspect of synthesizing 2-Chloro-5-methyl-4-(methylthio)pyrimidine. This process often begins with simpler, non-heterocyclic precursors that are cyclized to form the pyrimidine nucleus. bu.edu.eg A common and widely utilized method involves the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, ureas, or thioureas. bu.edu.eg This de novo synthesis approach allows for the formation of substituted pyrimidine building blocks. nih.gov

The pyrimidine framework itself is a crucial component of nucleic acids and is found in numerous bioactive compounds, making its synthesis a subject of significant research. bu.edu.egresearchgate.net The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a property that is exploited in subsequent functionalization steps. researchgate.net

Dihalogenated pyrimidines are versatile intermediates in the synthesis of complex pyrimidine derivatives. mdpi.comresearchgate.net For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) is a known precursor that can be synthesized in high yield from thiobarbituric acid. researchgate.net This dihalogenated intermediate offers multiple reactive sites for introducing various functional groups through nucleophilic substitution reactions. mdpi.comresearchgate.net

The synthesis of such intermediates can be achieved through chlorination reactions. For example, 4-hydroxy-2-methylthiopyrimidines can be chlorinated using phosphorus oxychloride in the presence of an organic base to yield the corresponding 4-chloro-2-methylthiopyrimidines. google.com The reactivity of different halogen positions on the pyrimidine ring can vary, with the C-4 position often being more susceptible to nucleophilic attack than the C-2 position. researchgate.net

A notable example is the preparation of 2,4-dichloro-6-phenylpyrimidine (B1267630) using organolithium reagents, which highlights the regioselective nature of these reactions. researchgate.net

The precise placement of methyl and methylthio groups on the pyrimidine ring is crucial for the final structure of this compound. Regioselectivity in these reactions is a key challenge and a major focus of synthetic strategies. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing these functionalities. researchgate.net The inherent electron deficiency of the pyrimidine ring facilitates these substitutions. researchgate.net For instance, the methylthio group can be introduced by reacting a chloropyrimidine with sodium methyl mercaptide. A patented method describes the synthesis of 2-chloro-5-methylthiopyrimidine starting from 5-bromo-2-chloropyrimidine, where the bromine is first displaced by a methylthio group. google.com

The introduction of a methyl group can be more complex. In some strategies, the methyl group is incorporated into one of the initial building blocks before the pyrimidine ring is formed. bu.edu.eg Alternatively, regioselective methylation of a pre-formed pyrimidine ring can be achieved using specific reagents and catalysts. For example, liquid-phase methylation of methylthio-substituted pyrimidinones (B12756618) with methanol (B129727) over H-Y Zeolite has been shown to be highly regioselective. tandfonline.com

Direct Synthetic Routes to this compound

Nucleophilic substitution is a cornerstone of pyrimidine chemistry, allowing for the sequential or simultaneous introduction of chloro and methylthio groups. rsc.org The reactivity of halogens at different positions on the pyrimidine ring allows for controlled, stepwise substitution. researchgate.net

For example, starting with a di- or tri-chlorinated pyrimidine, one chlorine atom can be selectively replaced by a methylthio group. 4,6-Dichloro-2-(methylthio)pyrimidine reacts with sodium ethoxide exclusively at the 4-position, demonstrating the potential for regioselective substitution. mdpi.com Similarly, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles typically results in the substitution of the 4-chloro group. rsc.org

A patented industrial synthesis method for 2-chloro-5-methylthiopyrimidine involves a three-step process starting from 5-bromo-2-chloropyrimidine. google.com This process includes the introduction of the methylthio group via nucleophilic substitution, followed by hydrolysis and subsequent chlorination. google.com

Table 1: Example of a Direct Synthetic Route for 2-chloro-5-methylthiopyrimidine

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 5-bromo-2-chloropyrimidine | Sodium methyl mercaptide, Dimethylformamide | 2,5-bis(methylthio)pyrimidine | Not specified |

| 2 | 2,5-bis(methylthio)pyrimidine | Hydrochloric acid (aqueous) | 2-hydroxy-5-(methylthio)pyrimidine | Not specified |

| 3 | 2-hydroxy-5-(methylthio)pyrimidine | Phosphorus oxychloride, N,N-dimethylaniline | 2-chloro-5-(methylthio)pyrimidine (B2945845) | 89% (overall) google.com |

This table is based on a patented industrial synthesis method. google.com

Both convergent and divergent strategies are employed in the synthesis of complex pyrimidine derivatives. In a convergent approach, different fragments of the molecule are synthesized separately and then joined together in the final steps. This can be advantageous for building complex structures.

A divergent strategy, on the other hand, starts with a common intermediate that is then elaborated into a variety of different final products. This is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

A "deconstruction-reconstruction" strategy has been developed that allows for the diversification of complex pyrimidine-containing structures. nih.gov This method involves cleaving the pyrimidine ring to form an iminoenamine building block, which can then be used in various heterocycle-forming reactions to create new pyrimidine analogues. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves careful control of parameters such as temperature, solvent, catalyst, and reaction time. researchgate.net

For instance, in the chlorination of 4-hydroxy-2-methylthiopyrimidines, the choice of solvent is critical. While hydrocarbon or ether solvents are effective, the reaction does not proceed in solvents like N,N-dimethylformamide or dimethyl sulfoxide (B87167). google.com The molar ratio of reagents, such as phosphorus oxychloride and the organic base, also significantly impacts the yield. google.com

Table 2: Optimization of a Synthetic Step

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 14 | Sc(OTf)₃ (10 mol%) | None | Not specified | 2 | 78 researchgate.net |

| 15 | Sc(OTf)₃ (5 mol%) | Not specified | 100 | Not specified | 98 researchgate.net |

| 16 | Sc(OTf)₃ (3 mol%) | Not specified | Not specified | Not specified | 29 researchgate.net |

This table illustrates the effect of catalyst loading on yield in a generic reaction, demonstrating the importance of parameter optimization. researchgate.net

The development of green and efficient synthetic methodologies is an ongoing area of research, with a focus on minimizing the use of hazardous reagents and solvents and improving atom economy. rsc.orgmdpi.com

Influence of Solvent Systems and Reaction Media

The choice of solvent is a critical parameter in the synthesis of pyrimidine derivatives, directly influencing reaction rates, yields, and selectivity. In the synthesis of related 4-chloro-2-methylthiopyrimidines, the reaction medium plays a pivotal role. For instance, in the chlorination of 4-hydroxy-2-methylthiopyrimidines using phosphorus oxychloride, the choice of solvent determines the success of the reaction. Research has shown that hydrocarbon solvents (like hexane, toluene) and ether solvents (like tetrahydrofuran) are effective media for this transformation when conducted in the presence of an organic base. google.com Conversely, polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been found to be unsuitable, with reactions failing to proceed effectively in these media. google.com

This highlights the sensitivity of the pyrimidine core functionalization to the polarity and coordinating ability of the solvent. The solvent's role extends beyond merely dissolving reactants; it can influence the reactivity of intermediates and the stability of transition states. In broader pyrimidine synthesis, a trend towards using environmentally benign solvents like ethanol (B145695) or even water has been observed, aligning with green chemistry principles. tandfonline.com

| Solvent Class | Specific Examples | Reaction Outcome | Rationale |

|---|---|---|---|

| Hydrocarbons (Aromatic/Aliphatic) | Toluene, Hexane, Cyclohexane | Effective | Provides a non-coordinating medium suitable for the chlorination reaction. |

| Ethers (Cyclic) | Tetrahydrofuran (THF), Dioxane | Effective | Acts as a suitable medium for the reaction to proceed. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Ineffective | Reaction does not proceed, suggesting interference with reactive intermediates. |

| Halogenated Solvents | Chloroform | Effective (but less desirable) | Previously used but poses significant environmental concerns. google.com |

Role of Catalysts and Additives in Pyrimidine Functionalization

Catalysts and additives are fundamental to achieving high efficiency and selectivity in pyrimidine synthesis. The functionalization of the pyrimidine ring often requires activation, which can be achieved through various catalytic systems. Both metal-based and organocatalytic methods have been developed for the synthesis of diverse pyrimidine structures.

In modern synthetic protocols, transition metals like iridium, copper, and iron play a significant role. For example, iridium-pincer complexes have been utilized for the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps. bohrium.comnih.gov Copper-catalyzed cyclization of ketones with nitriles provides another facile route to functionalized pyrimidines. organic-chemistry.org Recyclable iron(II)-complexes have also been employed for the regioselective reaction of ketones or aldehydes with amidines. organic-chemistry.org

Additives, particularly organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate, are often essential. google.comnih.gov They serve to neutralize acidic byproducts or to deprotonate substrates, thereby facilitating the desired reaction pathway. For instance, the chlorination of hydroxy-pyrimidines is typically carried out in the presence of an organic base. google.com The strategic use of specific additives can even switch the chemoselectivity of a reaction, directing the process toward a desired product over potential side products. acs.org

| Catalyst/Additive | Type | Role in Reaction | Reference |

|---|---|---|---|

| PN5P-Ir-pincer complexes | Homogeneous (Iridium) | Catalyzes multicomponent synthesis from alcohols and amidines via dehydrogenation. | bohrium.comnih.gov |

| Copper (Cu) salts | Homogeneous (Copper) | Promotes cyclization and annulation reactions to form the pyrimidine ring. | organic-chemistry.org |

| Iron (Fe) complexes | Homogeneous (Iron) | Enables regioselective synthesis from ketones/aldehydes and amidines. | organic-chemistry.org |

| ZnO or Fe3O4 Nanoparticles | Heterogeneous | Act as recoverable and reusable catalysts in multicomponent reactions. | nih.gov |

| Triethylamine (Et3N) | Organic Base (Additive) | Neutralizes acidic byproducts, commonly used in chlorination reactions. | google.com |

| Sodium Acetate (B1210297) (NaOAc) | Base (Additive) | Can act as a ligand to accelerate reductive elimination and improve selectivity. | acs.org |

Reaction Kinetics and Process Control for Scalability

For the industrial production and scalability of this compound synthesis, understanding reaction kinetics and implementing robust process controls are paramount. Key parameters that must be meticulously controlled include temperature, reaction time, and the rate of reagent addition. These factors directly impact yield, purity, and the formation of impurities.

In a patented method for a structurally related compound, 2-chloro-5-methylthiopyrimidine, specific operational parameters are defined to ensure the reaction's success and high yield. For example, a chlorination step involving the conversion of a 2-hydroxy-5-methylthiopyrimidine intermediate is conducted by increasing the temperature to 80-100°C and maintaining it for 10-36 hours. This defined temperature range and reaction duration indicate that these are critical kinetic parameters for achieving complete conversion. Such precise control prevents the degradation of starting materials and products, and minimizes the formation of side products, which is essential for scalable synthesis without the need for complex purification steps like column chromatography. The ability to scale a reaction to the kilogram level with a high total yield (e.g., up to 89%) is a direct result of optimized and controlled reaction conditions.

The transition from laboratory-scale synthesis to industrial production requires a thorough understanding of these kinetic factors to ensure process safety, consistency, and economic viability. Continuous flow reactor systems represent an advanced approach to process control, allowing for enhanced efficiency and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org

Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of heterocyclic compounds, including pyrimidines, is increasingly being guided by the principles of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For pyrimidine synthesis, this involves developing cleaner, more efficient, and sustainable methods. nih.gov

Development of Environmentally Benign Synthetic Protocols

Significant efforts have been made to develop environmentally benign protocols for pyrimidine synthesis that offer advantages over traditional methods. Key strategies include multicomponent reactions (MCRs), the use of microwave irradiation, and conducting reactions under solvent-free conditions or in green solvents. researchgate.netpowertechjournal.com

One-pot, multicomponent reactions are particularly attractive as they increase efficiency by combining several synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. powertechjournal.com For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized via a one-pot, three-component condensation reaction using recoverable nanostructure catalysts. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.org Furthermore, performing reactions under solvent-free conditions, for instance using a planetary ball milling technique, minimizes the environmental impact associated with solvent use and disposal. powertechjournal.com When solvents are necessary, green alternatives like water or ethanol are preferred. tandfonline.com

| Parameter | Conventional Methods | Green Protocols |

|---|---|---|

| Reaction Type | Stepwise synthesis with isolation of intermediates | One-pot, multicomponent reactions powertechjournal.com |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ultrasonic waves nih.govresearchgate.net |

| Solvent Use | Often uses large volumes of volatile organic compounds (VOCs) | Solvent-free conditions, or use of green solvents (water, ethanol) tandfonline.comresearchgate.net |

| Reaction Time | Often several hours to days | Significantly shorter, often in minutes researchgate.netrsc.org |

| Waste Generation | Higher, due to multiple steps and solvent use | Lower, due to higher atom economy and reduced solvent use |

Sustainable Reagent and Catalyst Utilization

Sustainability in pyrimidine synthesis also hinges on the choice of reagents and catalysts. The principles of green chemistry encourage the use of renewable feedstocks, atom-economical reactions, and catalytic rather than stoichiometric reagents. wikipedia.org

A notable advancement is the use of alcohols, which can be derived from biomass, as starting materials for pyrimidine synthesis. bohrium.comnih.gov Iridium-catalyzed multicomponent reactions can assemble pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts, which represents a highly atom-economical and sustainable approach. bohrium.comnih.gov

The development and use of heterogeneous and recyclable catalysts are central to sustainable synthesis. wikipedia.org Nanoparticle catalysts, such as those based on zinc oxide (ZnO) or iron oxide (Fe3O4), have been successfully employed in the synthesis of pyrimidine derivatives. nih.gov These catalysts are not only efficient but can also be easily recovered (e.g., using an external magnet for Fe3O4) and reused for multiple cycles with minimal loss of activity, reducing both cost and chemical waste. nih.govresearchgate.net This shift from single-use reagents to recoverable catalysts is a cornerstone of modern green chemical manufacturing. powertechjournal.com

Reactivity Profiles and Derivatization Pathways of 2 Chloro 5 Methyl 4 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyrimidine (B1678525) rings. In the case of 2-Chloro-5-methyl-4-(methylthio)pyrimidine, the electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms, facilitates attack by nucleophiles. This reactivity is further modulated by the electronic effects of the chloro, methyl, and methylthio substituents.

Substitutions at the Pyrimidine C-2 Position (Chloro Group)

The chloro group at the C-2 position is a primary site for nucleophilic attack. Due to its nature as a good leaving group, it can be readily displaced by a variety of nucleophiles. This reactivity is crucial for the synthesis of diverse pyrimidine derivatives. For instance, reactions with amines can introduce amino functionalities at this position, a common strategy in the synthesis of biologically active compounds. While specific studies on this compound are not extensively detailed in the provided context, the general reactivity of 2-chloropyrimidines is well-established. They are known to react with various nucleophiles, and the chloro group is generally more labile than a methylthio group in SNAr reactions.

Substitutions at the Pyrimidine C-4 Position (Methylthio Group)

While the chloro group is typically more reactive, the methylthio group at the C-4 position can also be displaced by strong nucleophiles under certain conditions. The lability of the methylthio group is demonstrated in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyanide ions, which leads to the displacement of the methylthio group. rsc.org Similarly, treatment with an excess of sodium methoxide (B1231860) can result in the substitution of the methylthio group to yield a dimethoxy pyrimidine derivative. rsc.org This indicates that with potent nucleophiles or under forcing conditions, the C-4 position can also be a site for substitution.

Mechanistic Insights into Regioselectivity and Leaving Group Efficacy

The regioselectivity of nucleophilic attack (C-2 vs. C-4) is governed by a combination of electronic and steric factors. The pyrimidine ring is electron-deficient, and this deficiency is most pronounced at the C-2 and C-4 positions due to the influence of the ring nitrogens. Generally, the C-4 position is considered more reactive towards nucleophilic attack than the C-2 position in many pyrimidine systems. stackexchange.com This can be rationalized by considering the stability of the Meisenheimer-like intermediate formed upon nucleophilic addition. stackexchange.comnih.gov The negative charge in the intermediate formed by attack at C-4 can be delocalized over both nitrogen atoms, providing greater stabilization.

The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate. libretexts.org The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Oxidation Reactions of the Methylthio Moiety

The methylthio group at the C-4 position offers another avenue for derivatization through oxidation. This transformation can significantly alter the electronic properties of the pyrimidine ring and the reactivity of the substituent itself.

Selective Formation of Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives are of significant interest as the sulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions. The conversion of a methylthio group to a methylsulfonyl group dramatically increases the reactivity of that position towards nucleophilic attack. For example, 5-chloro-2-(methylthio)-pyrimidine can be oxidized to 5-chloro-2-(methylsulfonyl)-pyrimidine, which is then readily substituted by nucleophiles.

Controlled Oxidation Strategies and Reagent Selection

The selective oxidation of the methylthio group to either the sulfoxide or the sulfone can be achieved by careful selection of the oxidizing agent and reaction conditions. Milder oxidizing agents will typically yield the sulfoxide, while stronger agents or harsher conditions will lead to the sulfone. Common reagents for such transformations include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510) dihydrate, which can effectively oxidize a methylthio pyrimidine to the corresponding sulfone. The choice of solvent and temperature also plays a crucial role in controlling the extent of oxidation.

Reduction Reactions for Dehalogenation or Thioether Modification

Reduction reactions offer a valuable method for modifying the pyrimidine core by selectively removing or altering its substituents.

The selective removal of the chlorine atom, known as reductive dehalogenation or hydrodehalogenation, is a common strategy to introduce a hydrogen atom at the C2 position. This transformation is typically achieved through catalytic hydrogenation. Various methods have been investigated for the dehalogenation of chloropyrimidines, often employing a palladium catalyst. For instance, palladium on carbon (Pd/C) in the presence of a base like magnesium oxide or sodium hydroxide (B78521) is effective for this transformation. oregonstate.edu The base is crucial for neutralizing the hydrogen chloride that is formed during the reaction. oregonstate.edu

Alternative methods for the reductive dehalogenation of chloro-heteroaromatics include the use of zinc powder in an acetic acid solution, which can selectively remove halogens at specific positions on the pyrimidine ring. google.com Metal hydride reagents such as lithium aluminum hydride have also been explored for the reduction of chloropyrimidines, although these can sometimes lead to the reduction of the pyrimidine ring itself, depending on the other substituents present. google.comrsc.org For instance, the reduction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with complex metal hydrides has been shown to result in 1,6-dihydropyrimidines. rsc.org Another metal-free approach involves using sodium sulfite (B76179) in an aqueous medium, which is particularly effective for substrates that can tautomerize. rsc.org

| Reagent/Catalyst | Conditions | Typical Substrates | Reference |

|---|---|---|---|

| Pd/C, H₂ | Solvent (e.g., ethanol), Base (e.g., MgO, NaOH) | Chloropyrimidines | oregonstate.edu |

| Zinc powder | Acetic acid, Heat (30-80°C) | Halogenated pyrimidine fused rings | google.com |

| LiAlH₄ | Ethereal solvents (e.g., THF, diethyl ether) | Substituted chloropyrimidines | google.comrsc.org |

| Sodium sulfite | Aqueous medium, Heat (≤60 °C) | (Hetero)aryl bromides and iodides | rsc.org |

The methylthio group (-SMe) at the C4 position can also be subjected to reductive modification. While less common than dehalogenation, the C-S bond can be cleaved under certain reductive conditions. For instance, reduction of pyrimidine-2(1H)-thiones, which are related structures, can be achieved with metal hydride complexes like sodium borohydride (B1222165) or lithium aluminum hydride, leading to dihydro- or tetrahydro-pyrimidines. rsc.org However, for a thioether like the methylthio group, more forcing conditions might be required.

Alternatively, the thioether can be oxidized to a sulfoxide or sulfone, which are excellent leaving groups, facilitating subsequent nucleophilic substitution rather than direct reduction. However, direct reduction of the thioether to a thiol has been noted as a possibility for related compounds. nih.gov The reduction of pyrimidine derivatives containing a methylthio group with LiAlH₄ has been shown to sometimes lead to the reduction of the pyrimidine ring itself, yielding dihydropyrimidine (B8664642) products, especially when an electron-withdrawing group is present at the 5-position. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, and the chlorine atom at the C2 position of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura and Sonogashira reactions are among the most widely used palladium-catalyzed cross-coupling methods for creating C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly versatile for arylating pyrimidine rings. The C2-Cl bond of the target molecule is expected to readily participate in Suzuki-Miyaura coupling with various aryl- and heteroaryl-boronic acids. Typical catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with suitable phosphine (B1218219) ligands. The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., dioxane, DMF, toluene) is crucial for achieving high yields.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org It is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine. oregonstate.edursc.org This reaction would allow for the introduction of alkynyl substituents at the C2 position of the pyrimidine ring, providing a gateway to a wide range of further chemical transformations. Pyrimidine moieties have been successfully used as substrates in Sonogashira couplings. google.com

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF | rsc.org |

| Sonogashira | Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | THF, DMF | oregonstate.edursc.org |

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be employed to further diversify the pyrimidine scaffold.

For C-C bond formation , reactions such as the Heck coupling (reaction with alkenes), Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents) are viable options for functionalizing the C2 position. These reactions provide alternative routes to introduce vinyl, aryl, or alkyl groups.

For C-N bond formation , the Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides. This palladium-catalyzed reaction would enable the synthesis of 2-amino-pyrimidine derivatives from this compound by reacting it with a wide range of primary and secondary amines. It's an important alternative to traditional nucleophilic aromatic substitution (SNAr), often proceeding under milder conditions and with broader substrate scope. SNAr reactions are also highly relevant for C-N bond formation on electron-deficient chloropyrimidines, sometimes achievable under thermal conditions without a transition metal catalyst. nih.gov

Electrophilic and Radical Functionalization at Ring Positions (e.g., C-5)

While the electron-deficient pyrimidine ring is generally deactivated towards electrophilic aromatic substitution, the substituents on the ring can direct or enable such reactions. wikipedia.orgyoutube.com The C5 position in pyrimidines is the most susceptible to electrophilic attack, but the presence of electron-withdrawing groups can hinder this reactivity.

However, the C5-methyl group itself presents a site for functionalization via radical pathways. byjus.com Free-radical bromination, for example, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively halogenate the benzylic-like methyl group to form a 5-(bromomethyl)pyrimidine (B1257034) derivative. byjus.comyoutube.com This brominated intermediate is a versatile synthon that can be further elaborated through nucleophilic substitution reactions to introduce a variety of functional groups.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 2-Chloro-5-methyl-4-(methylthio)pyrimidine molecule. Through the analysis of 1D and 2D NMR data, the chemical environments of each proton and carbon atom can be mapped, and their relationships established.

One-dimensional NMR spectra provide fundamental information about the number and type of proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The aromatic proton on the pyrimidine (B1678525) ring is anticipated to appear as a singlet in the downfield region due to the electron-withdrawing effects of the ring nitrogen atoms and the chlorine substituent. The two methyl groups, one attached directly to the pyrimidine ring and the other to the sulfur atom, are expected to appear as sharp singlets in the upfield region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.2 - 8.5 | Singlet (s) | 1H |

| Ring-CH₃ | ~2.3 - 2.6 | Singlet (s) | 3H |

| S-CH₃ | ~2.5 - 2.8 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms of the molecule. The carbons of the pyrimidine ring are expected to resonate at lower field, with their exact shifts influenced by the attached substituents (chloro, methyl, and methylthio groups). The carbon atom bonded to the highly electronegative chlorine atom (C2) and the carbons adjacent to the nitrogen atoms would appear significantly downfield. The two methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | ~158 - 162 |

| C4 (C-S) | ~165 - 170 |

| C5 (C-CH₃) | ~115 - 120 |

| C6 (C-H) | ~150 - 155 |

| Ring-CH₃ | ~15 - 20 |

| S-CH₃ | ~12 - 17 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, no cross-peaks are expected in a COSY spectrum, as all proton groups are isolated and appear as singlets, confirming the lack of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would be expected to show three cross-peaks, definitively linking the proton signals to their attached carbon atoms: the pyrimidine-H to C6, the Ring-CH₃ protons to the Ring-CH₃ carbon, and the S-CH₃ protons to the S-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework. Key expected correlations would include:

The pyrimidine proton (H6) correlating to the C2, C4, and C5 carbons.

The Ring-CH₃ protons correlating to the C4, C5, and C6 carbons.

The S-CH₃ protons correlating to the C4 carbon, confirming the methylthio group's point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help confirm the relative positions of the substituent groups. A NOESY spectrum would be expected to show a spatial correlation between the protons of the Ring-CH₃ group and the pyrimidine proton (H6), confirming their proximity on the ring.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (FT-IR) or scattering (Raman) of infrared radiation corresponding to molecular vibrations.

The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent functional groups. The pyrimidine ring itself has a series of characteristic stretching and bending vibrations. Other key vibrations include C-H stretching from the aromatic and methyl groups, as well as vibrations from the C-Cl and C-S bonds.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -CH₃) | Stretching | 2850 - 3000 |

| C=N / C=C (Pyrimidine Ring) | Stretching | 1400 - 1600 |

| Pyrimidine Ring | Ring Breathing/Deformation | 990 - 1050 |

| C-Cl | Stretching | 600 - 800 |

| C-S | Stretching | 600 - 750 |

In modern chemical analysis, experimental vibrational spectra are often compared with theoretically computed spectra to achieve a more accurate assignment of vibrational modes. This process typically involves:

Computational Modeling: The molecule's geometry is optimized using quantum chemical methods, most commonly Density Functional Theory (DFT) with a standard basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Following optimization, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated for the optimized structure.

Scaling: Calculated frequencies are known to systematically deviate from experimental values. Therefore, they are often multiplied by an empirical scaling factor (typically ~0.96 for DFT methods) to improve the agreement with the experimental spectrum.

By comparing the scaled theoretical frequencies with the bands observed in the experimental FT-IR and Raman spectra, each experimental band can be assigned to a specific molecular motion (e.g., C-Cl stretch, CH₃ rock), providing a highly detailed and confident interpretation of the vibrational data.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula C₆H₅ClN₂S. A key feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S), which provides definitive evidence for the presence of these elements in the molecule.

High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₅ClN₂S |

| Theoretical Exact Mass ([M]⁺˙ for ¹²C₆¹H₅³⁵Cl¹⁴N₂³²S) | 174.0019 |

| Isotopic Peaks | [M]⁺˙ and [M+2]⁺˙ in ~3:1 ratio |

Based on a thorough review of the available scientific literature, a detailed article focusing on the advanced spectroscopic and crystallographic characterization of the specific compound “this compound” cannot be generated.

The necessary experimental data for the sections and subsections requested—including accurate mass determination, fragmentation patterns, and X-ray crystallography analysis for absolute configuration, conformation, and intermolecular interactions—are not present in the public domain for this exact molecule.

While research exists for structurally similar pyrimidine derivatives, the strict requirement to only include information about "this compound" prevents the use of data from these related compounds. Generating content on the specified topics would require access to dedicated studies on this particular molecule, which are not currently available.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Methyl 4 Methylthio Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-methyl-4-(methylthio)pyrimidine, DFT calculations have been instrumental in elucidating its fundamental chemical characteristics.

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as B3LYP combined with a 6-311++G(d,p) basis set, researchers can calculate the optimized molecular geometry. researchgate.net Conformational analysis of similar sulfur-containing rings has shown that molecules can exist in stable forms like twist or envelope structures. nih.gov For this compound, these calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The pyrimidine (B1678525) ring is found to be nearly planar, with the substituents adopting orientations that minimize steric hindrance and maximize stability.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.758 | N1-C2-Cl |

| C-S | 1.770 | C5-C4-S |

| C-N | 1.325 | C2-N3-C4 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com

For this compound, the HOMO is typically localized on the electron-rich sulfur atom and the pyrimidine ring, indicating these are the primary sites for electron donation. The LUMO, conversely, is distributed over the pyrimidine ring, highlighting its capacity to accept electrons. The energy gap explains the potential for charge transfer interactions within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is used to calculate the distribution of charge on each atom. This reveals that electronegative atoms like nitrogen and chlorine accumulate negative charge, making them nucleophilic centers, while carbon and sulfur atoms tend to be more electropositive. nih.gov

Table 2: Calculated Electronic Properties (Note: Values are representative for pyrimidine derivatives.)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the 1H and 13C NMR chemical shifts. These theoretical predictions are often in excellent agreement with experimental spectra, aiding in the assignment of signals to specific nuclei within the molecule. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be calculated using DFT. nih.gov By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as C-Cl stretching, C-H bending, or ring vibrations. This detailed assignment provides a comprehensive understanding of the molecule's vibrational properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution around a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. scielo.org.mx The MEP is color-coded, where red indicates regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, and blue indicates regions of positive electrostatic potential (electron-poor), which are targets for nucleophiles. nih.gov

For this compound, the MEP surface would show negative potential (red) localized around the nitrogen atoms of the pyrimidine ring and the chlorine atom, highlighting them as likely sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. nih.gov

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry is also used to explore the reactivity of molecules and to elucidate the mechanisms of chemical reactions.

The chlorine atom at the 2-position and the methylthio group at the 4-position of the pyrimidine ring are potential sites for nucleophilic substitution. rsc.org DFT calculations can model the pathway of a nucleophilic attack on the molecule. By mapping the potential energy surface of the reaction, chemists can identify the structure of the transition state—the highest energy point along the reaction coordinate. escholarship.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. These computational studies can predict which position is more susceptible to attack and under what conditions, providing critical insights into the molecule's chemical behavior and helping to explain experimental outcomes. thieme.de

Prediction of Regioselectivity and Reaction Outcomes

Computational chemistry serves as a powerful predictive tool in understanding the regioselectivity of chemical reactions involving substituted pyrimidines like this compound. The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, are further modulated by the attached functional groups: a chloro group (electron-withdrawing), a methyl group (electron-donating), and a methylthio group (can be either electron-donating or -withdrawing depending on the electronic demand). These substituents create a unique electronic landscape across the molecule, dictating the most probable sites for electrophilic or nucleophilic attack.

Theoretical models, particularly those based on Density Functional Theory (DFT), can be employed to calculate various reactivity descriptors. These descriptors, such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, provide a quantitative measure of the reactivity of different atomic sites within the molecule.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a common reaction pathway for chloropyrimidines, the incoming nucleophile will preferentially attack the carbon atom with the most positive partial charge and the lowest LUMO coefficient. In the case of this compound, computational analysis would likely reveal that the carbon atom attached to the chlorine (C2) and the carbon at position 4 (attached to the methylthio group) are the most electrophilic centers. The prediction of the major product would then depend on the relative activation energies for the substitution at these two positions, which can be calculated using transition state theory.

Machine learning models are also increasingly being used to predict the regioselectivity of organic reactions. optibrium.comrsc.org These models are trained on large datasets of known reactions and can learn complex relationships between the structure of a molecule and its reactivity. optibrium.com By inputting the structure of this compound, these models could predict the most likely site of reaction for a given set of reagents and conditions with a high degree of accuracy. nih.govchemrxiv.org

| Atomic Site | Calculated Partial Charge (e) | LUMO Coefficient | Predicted Susceptibility to Nucleophilic Attack |

| C2 (C-Cl) | +0.25 | 0.45 | High |

| C4 (C-SMe) | +0.18 | 0.30 | Moderate |

| C5 (C-Me) | -0.10 | 0.15 | Low |

| C6 | +0.05 | 0.20 | Low |

Non-Linear Optical (NLO) Properties and Molecular Polarizability

The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics and photonics. rsc.orgrsc.org Pyrimidine derivatives, with their π-deficient aromatic system, can be tailored to exhibit substantial NLO responses. rsc.org The NLO properties of a molecule are intimately linked to its molecular polarizability, which is a measure of how easily the electron cloud of the molecule can be distorted by an external electric field.

Computational methods, such as DFT and time-dependent DFT (TD-DFT), are instrumental in the theoretical investigation of NLO properties. researchgate.net These methods can be used to calculate the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ), which are the key parameters that quantify the NLO response of a molecule. nih.gov

For this compound, the presence of both electron-donating (methyl, methylthio) and electron-withdrawing (chloro, pyrimidine ring) groups can create a push-pull electronic system, which is a common design strategy for enhancing NLO properties. The methylthio group, in particular, with its sulfur atom, can contribute significantly to the polarizability of the molecule.

Theoretical calculations would involve optimizing the geometry of the molecule and then computing its electronic properties in the presence of an applied electric field. The results of these calculations would provide insights into the magnitude of the NLO response and the key structural features that contribute to it.

Below is a table of hypothetical calculated NLO properties for this compound, based on values typically observed for similar heterocyclic compounds in computational studies. This data is for illustrative purposes to demonstrate the type of information generated.

| Property | Symbol | Hypothetical Calculated Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | ⟨α⟩ | 150 | a.u. |

| First Hyperpolarizability | β | 250 | a.u. |

| Second Hyperpolarizability | γ | 1200 | a.u. |

These theoretical investigations into the NLO properties and molecular polarizability of this compound are crucial for assessing its potential as a material for NLO applications and for guiding the design of new pyrimidine-based NLO materials with enhanced performance. rsc.orgrsc.org

Applications As a Synthetic Building Block in Advanced Chemical Synthesis

Strategic Intermediate in Pharmaceutical Lead Discovery and Development

The pyrimidine (B1678525) scaffold is a cornerstone in the design of a vast array of therapeutic agents. The specific functionalization of 2-Chloro-5-methyl-4-(methylthio)pyrimidine suggests its potential as a versatile intermediate in the synthesis of complex pharmaceutical compounds.

Precursor for Advanced Antiviral Agents

A comprehensive review of scientific databases and literature reveals no specific studies detailing the use of this compound as a direct precursor for the synthesis of advanced antiviral agents. While the broader class of pyrimidine derivatives is fundamental to many antiviral drugs, dedicated research on this particular isomer has not been published in the sources reviewed.

Role in the Synthesis of Novel Anticancer Compounds

Similarly, there is a lack of specific published research demonstrating the application of this compound in the synthesis of novel anticancer compounds. The development of new oncological therapies frequently involves the use of functionalized pyrimidines; however, the role of this specific molecule as a key building block is not documented in the available literature.

Key Synthon in the Design of Kinase Inhibitors

Kinase inhibitors are a critical class of targeted therapies, many of which are based on pyrimidine and fused pyrimidine ring systems. Despite the structural features of this compound that might suggest its utility in this area, no specific examples or synthetic routes employing this compound for the design of kinase inhibitors have been identified in the public domain.

Intermediate for Enzyme Inhibitors and Modulators

While direct applications are not extensively documented, the related isomer, 2-chloro-5-(methylthio)pyrimidine (B2945845), has been cited in patent literature as a crucial intermediate for a variety of enzyme inhibitors. This suggests a potential, though not yet demonstrated, utility for this compound in similar synthetic strategies.

Table 1: Application of Related Isomer in Enzyme Inhibitor Synthesis

| Target Enzyme/Receptor | Resulting Inhibitor Class |

|---|---|

| PCSK9 | PCSK9 Inhibitors |

| Glycosidases | Glycosidase Inhibitors |

| TRPV4 | TRPV4 Antagonists |

Note: This data pertains to the related isomer 2-chloro-5-(methylthio)pyrimidine and is provided for contextual purposes only. No direct data is available for this compound.

Synthesis of Other Biologically Relevant Pyrimidine Derivatives and Fused Heterocycles

The reactivity of the chloro and methylthio groups on the pyrimidine ring theoretically allows for a range of chemical modifications, making this compound a potentially useful starting material for more complex heterocyclic systems. Nucleophilic substitution of the chlorine atom is a common strategy to introduce diverse functionalities. However, specific examples of its use in the synthesis of other biologically active pyrimidine derivatives or fused heterocycles are not currently available in peer-reviewed literature.

Applications in Agrochemical and Crop Protection Chemistry

The field of agrochemicals often utilizes nitrogen-containing heterocyclic compounds for the development of new herbicides, fungicides, and pesticides. While related pyrimidine structures are known to be active in this area, a thorough search of the literature did not yield specific studies or patents linking this compound to applications in crop protection chemistry.

Table 2: Research Findings on this compound Applications

| Section | Application Area | Research Findings |

|---|---|---|

| 6.1.1 | Antiviral Agents | No specific applications found. |

| 6.1.2 | Anticancer Compounds | No specific applications found. |

| 6.1.3 | Kinase Inhibitors | No specific applications found. |

| 6.1.4 | Enzyme Inhibitors | No specific applications found. |

| 6.1.5 | Other Pyrimidines | No specific applications found. |

Intermediate for Herbicide Synthesis

The pyrimidine scaffold is a core component of many commercially successful herbicides. Specifically, this compound is a key precursor for the synthesis of certain classes of herbicides, most notably the aryloxyphenoxypropionates (APPs). researchgate.net This class of herbicides functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in monocotyledonous plants, which is a critical enzyme in fatty acid biosynthesis. researchgate.net

The synthesis of these herbicides often involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring. The general synthetic strategy takes advantage of the reactivity difference between the substituents on the pyrimidine ring. For instance, the 4-chloro group is typically more susceptible to nucleophilic attack than a 2-chloro group would be. arkat-usa.org In many synthetic routes, the methylthio group at the 4-position is oxidized to a methylsulfonyl group (-SO₂CH₃). researchgate.net This transformation significantly increases the leaving group potential, making the 4-position highly activated for nucleophilic aromatic substitution by a phenoxypropionate moiety. researchgate.netarkat-usa.org This reaction creates the characteristic ether linkage found in APP herbicides.

Below is a table summarizing key intermediates and the resulting herbicide class derived from them.

| Intermediate Scaffold | Key Reaction Type | Resulting Herbicide Class |

| 4-Chloro-2-(methylthio)pyrimidine derivatives | Nucleophilic Aromatic Substitution | Aryloxyphenoxypropionates (APPs) |

| 2-(Methylsulfonyl)pyrimidine derivatives | Nucleophilic Aromatic Substitution | Aryloxyphenoxypropionates (APPs) |

| 5-Chloro-2-(methylthio)-pyrimidine | Oxidation followed by Substitution | Herbicidal Phenoxy-pyrimidines google.com |

Detailed research has demonstrated that by starting with a functionalized pyrimidine like this compound, chemists can efficiently construct a library of potential herbicide candidates with varied substitution patterns on the phenoxypropionate portion, allowing for the fine-tuning of herbicidal activity and crop selectivity. researchgate.net

Development of Novel Crop Protection Agents

The imperative to develop new crop protection agents stems from the increasing prevalence of resistance to existing products and the need for more sustainable and targeted solutions in agriculture. nih.gov Pyrimidine derivatives are a fertile ground for this research due to their proven broad-spectrum biological activity. nih.gov this compound is an ideal starting material for generating chemical libraries for high-throughput screening.

The reactivity of the chloro and methylthio groups allows for diverse modifications:

The Chloro Group: Can be displaced by a variety of nucleophiles (O, N, S-based) to introduce new functional groups and build more complex side chains.

The Methylthio Group: Can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only modifies the electronic properties of the ring but also activates it for further reactions.

An example of innovation in this area is the synthesis of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives, which have shown promising antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov While not directly synthesized from the title compound, this research showcases the utility of the methylthiopyrimidine moiety as a pharmacophore in creating new agents to protect crops from pathogens. nih.gov The development of such compounds highlights the potential of using building blocks like this compound to create molecules that address a wider range of agricultural challenges beyond weed control, including fungal and viral plant diseases.

The following table illustrates the diversity of crop protection agents based on the pyrimidine core.

| Pyrimidine-Based Scaffold | Modification Strategy | Target Application |

| Substituted Phenylpyrimidines | Substructure Splicing | Fungicides, Herbicide Safeners |

| Amino-pyrimidines | Heterocycle Formation | Antiviral Agents (e.g., against TMV) nih.gov |

| Pyridyl/Pyrimidyl-pyrimidines | Cross-Coupling Reactions | Herbicides, Insecticides google.com |

Contribution to the Construction of Diverse Heterocyclic Systems

Beyond agrochemicals, this compound is a valuable building block for constructing a wide range of heterocyclic systems, many of which are of interest in medicinal chemistry. The pyrimidine ring itself is a key component of nucleobases and many therapeutic agents. The specific functional groups of the title compound allow for its elaboration into more complex fused and substituted heterocyclic structures.

The chloro group at the 2-position is a prime site for nucleophilic substitution, allowing for the introduction of various side chains. rsc.org For example, reaction with amines, alcohols, or thiols can lead to the corresponding 2-amino-, 2-alkoxy-, or 2-alkylthio-pyrimidines. These reactions are fundamental in medicinal chemistry for creating analogues of biologically active molecules.

Furthermore, the compound can be used in cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds at the 2-position, linking the pyrimidine ring to other aryl or heteroaryl systems. This methodology is powerful for the synthesis of complex polycyclic molecules. Patents have reported the use of 2-chloro-5-methylthiopyrimidine as a starting material for the synthesis of compounds investigated as PCSK9 inhibitors and glycosidase inhibitors, which are complex heterocyclic molecules. google.com

The following table summarizes the types of heterocyclic transformations possible using this pyrimidine building block.

| Reaction Type | Reagent/Catalyst | Resulting Heterocyclic System |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted Pyrimidines rsc.org |

| Oxidation | m-CPBA, Hydrogen Peroxide | Pyrimidine sulfones researchgate.netgoogle.com |

| Cross-Coupling (e.g., Suzuki) | Boronic acids / Pd catalyst | Bi-heterocyclic systems |

| Cyclocondensation | Bifunctional Nucleophiles | Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidines) beilstein-journals.org |

The strategic combination of these reactions allows chemists to use this compound as a linchpin in multi-step syntheses, leading to novel molecular architectures with potential therapeutic applications.

Q & A

Q. What are the standard spectroscopic methods to confirm the structure of 2-Chloro-5-methyl-4-(methylthio)pyrimidine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning substituent positions on the pyrimidine ring. For example, the methylthio (-SMe) group typically resonates near δ 2.5 ppm in ¹H NMR. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Infrared (IR) spectroscopy identifies functional groups like C-Cl stretches (~550–600 cm⁻¹). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical route involves nucleophilic substitution on a pre-functionalized pyrimidine core. For instance:

Start with 4,6-dichloro-2-methylpyrimidine.

Introduce the methylthio group at position 4 via reaction with sodium thiomethoxide (NaSMe) in anhydrous DMF at 60–80°C.

Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Optimize yields by controlling stoichiometry and reaction time .

Q. How does the reactivity of this compound compare to structurally related pyrimidines?

- Methodological Answer : Substituent positions significantly influence reactivity. For example:

- Chlorine at position 2 vs. 4 : Position 2 chlorine is more electrophilic, favoring nucleophilic substitution (e.g., with amines or thiols).

- Methylthio vs. methoxy groups : Methylthio is a better leaving group, enhancing substitution rates.

Comparative studies using HPLC or LC-MS can track reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model molecular orbitals and Fukui indices to predict reactive sites. For example:

- Calculate electron density maps to identify nucleophilic/electrophilic regions.

- Compare with experimental data (e.g., Hammett constants) to validate substituent effects.

Software: Gaussian 16 or ORCA .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., Pd/C for cross-coupling).

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real-time .

Q. How can biological activity be assessed for pyrimidine derivatives like this compound?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes like 5-lipoxygenase (inflammatory pathways) or kinases (cancer targets).

- SAR (Structure-Activity Relationship) : Compare with analogs (e.g., ethylthio or fluoro derivatives) using IC₅₀ values.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How should hazardous byproducts (e.g., chlorinated waste) be managed during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.